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Compound of Interest

Compound Name: 2-Chloro-4-methyl-5-nitrophenol

CAS No.: 100959-50-0

Cat. No.: B3183575

Get Quote

Executive Summary & Retrosynthetic Analysis
Target Molecule: 2-Chloro-4-methyl-5-nitrophenol (CAS: 100959-50-0) Primary Application:

Key intermediate for agrochemicals (herbicides) and specialty azo dyes. Core Challenge: The

direct nitration of the commercially available precursor, 2-chloro-4-methylphenol, is dominated

by the strong ortho-directing effect of the hydroxyl group, yielding the undesired 6-nitro isomer

(>85% yield).

Strategic Solution: To access the 5-nitro position, the hydroxyl group's directing power must be

suppressed and its steric bulk increased. This is achieved via a Sulfonate Protection Strategy.

[1] By converting the phenol to a methanesulfonate ester, the directing influence shifts to the

chlorine and methyl substituents, which cooperatively direct the incoming nitronium ion to the 5-

position (para to chlorine, ortho to methyl).
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Figure 1: Retrosynthetic disconnection showing the necessity of the sulfonate intermediate to

invert regioselectivity.

Reaction Mechanism & Regiocontrol
The Directing Conflict
In the starting material, 2-chloro-4-methylphenol, three groups influence electrophilic aromatic

substitution (EAS):

-OH (C1): Strongly activating, directs ortho (to C6) and para (blocked by C4-Me).

-Cl (C2): Deactivating, directs ortho (to C3) and para (to C5).

-CH₃ (C4): Weakly activating, directs ortho (to C3 and C5).

Direct Nitration Failure: The activation by the -OH group at C1 overwhelmingly favors

substitution at C6. The C3 and C5 positions are less activated and sterically shielded.

The Sulfonate Solution
Converting the hydroxyl to a methanesulfonate (-OSO₂Me) dramatically alters the electronic

landscape:

Electronic Effect: The -OSO₂Me group is inductively electron-withdrawing and non-activating.

It removes the strong push towards C6.

Steric Effect: The bulky sulfonate group sterically hinders the adjacent C6 position.

New Directing Logic:

C5 Position: Now the most favorable site. It is activated by the Methyl group (ortho) and

directed to by the Chlorine (para). It is far from the bulky sulfonate.

C3 Position: Theoretically possible (ortho to Cl/Me) but sterically crowded between two

substituents.
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Mechanistic Pathway Diagram
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Figure 2: Detailed reaction pathway contrasting the protected route against the direct nitration

failure mode.

Experimental Protocol
Step 1: Protection (Mesylation)
Objective: Cap the hydroxyl group to prevent C6 nitration.

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, thermometer,

and addition funnel. Purge with nitrogen.

Charge: Add 2-chloro-4-methylphenol (14.25 g, 100 mmol) and Dichloromethane (DCM, 150

mL).

Base Addition: Add Triethylamine (15.3 mL, 110 mmol). Cool the mixture to 0–5°C using an

ice bath.

Reagent Addition: Dropwise add Methanesulfonyl chloride (8.5 mL, 110 mmol) over 30

minutes. Maintain internal temperature <10°C.

Note: The reaction is exothermic.

Completion: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours. Monitor

by TLC (Hexane:EtOAc 4:1).

Workup: Wash with water (2 x 100 mL), 1M HCl (100 mL), and brine. Dry over Na₂SO₄ and

concentrate in vacuo.

Yield Expectation: ~95-98% (Off-white solid). Use directly in Step 2.

Step 2: Regioselective Nitration
Objective: Introduce the nitro group at C5.

Setup: 250 mL 3-neck flask, mechanical stirrer, thermometer.

Solvent System: Charge Concentrated Sulfuric Acid (H₂SO₄, 50 mL). Cool to 0°C.[2]
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Substrate Addition: Slowly add the Mesylate intermediate (from Step 1) to the acid. Stir until

dissolved.

Nitration: Prepare a mixture of Fuming Nitric Acid (4.6 mL, 110 mmol) and H₂SO₄ (10 mL).

Add this mixture dropwise to the reaction flask.

Critical Control:DO NOT exceed 5°C. Higher temperatures promote dinitration or

hydrolysis.

Reaction: Stir at 0–5°C for 2–3 hours.

Quench: Pour the reaction mixture onto 300 g of crushed ice with vigorous stirring. The

product will precipitate as a pale yellow solid.

Isolation: Filter the solid, wash copiously with cold water until the filtrate is neutral. Dry in a

vacuum oven at 40°C.

Step 3: Deprotection (Hydrolysis)
Objective: Restore the phenolic hydroxyl.

Setup: 250 mL round-bottom flask with reflux condenser.

Charge: Suspend the Nitrated Mesylate in Ethanol (50 mL) and 20% NaOH (aq) (50 mL).

Reaction: Heat to Reflux (approx. 80°C) for 1–2 hours. The solution will turn deep orange/red

(phenolate formation).

Workup: Cool to RT. Acidify with Concentrated HCl to pH 1–2. The product will precipitate.[1]

[3]

Purification: Filter the crude solid. Recrystallize from Ethanol/Water (1:1) to obtain pure

needles.

Data Summary & Validation

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pdf.benchchem.com/1398/Technical_Support_Center_Synthesis_of_5_Chloro_2_methyl_4_nitrophenol.pdf
https://pdf.benchchem.com/8/Technical_Support_Center_Synthesis_of_2_Chloro_4_hydroxymethyl_phenol.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3183575?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Specification Notes

Appearance Yellow crystalline solid Darkens upon light exposure

Melting Point 143–144°C
Sharp mp indicates high

isomeric purity

Yield (Overall) 75–85%
Based on 2-chloro-4-

methylphenol

1H NMR (DMSO-d6)

δ 10.8 (s, 1H, OH), 7.95 (s, 1H,

H-6), 7.20 (s, 1H, H-3), 2.45 (s,

3H, Me)

Key diagnostic: Two singlets

indicate para relationship of

protons (C3/C6)

Mass Spec (ESI-) [M-H]⁻ = 186.0
Characteristic Chlorine isotope

pattern (3:[4]1)

Safety & Process Criticalities
Nitration Exotherm: The nitration step is highly exothermic. Runaway temperatures (>20°C)

can lead to rapid decomposition or explosive gas evolution. Ensure cooling capacity is

sufficient before starting addition.[1]

Acid Handling: Fuming nitric acid is a potent oxidizer. Wear face shields and acid-resistant

gloves.

Isomer Control: If the melting point is <135°C, significant 6-nitro isomer may be present (from

incomplete protection or hydrolysis during nitration). Recrystallize immediately.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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